Enhanced Lipophilicity vs. Unsubstituted Scaffold
The 6-methyl derivative exhibits a higher computed partition coefficient (XLogP3 = 0.6) compared to the unsubstituted quinazoline-2,4-dione core (XLogP3 = 0.2) [1][2]. This quantifiable difference in lipophilicity is a direct consequence of the methyl substituent at the 6-position. A higher logP value correlates with increased membrane permeability and altered distribution in biological systems, which can be a critical factor in assay design and lead optimization. The 3-methyl regioisomer (LogP = 0.23) shows a similar but slightly lower increase, highlighting the impact of substitution position [3].
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | Unsubstituted Quinazoline-2,4(1H,3H)-dione: XLogP3 = 0.2; 3-Methylquinazoline-2,4-dione: LogP = 0.23 |
| Quantified Difference | 3.0x (vs. unsubstituted); 2.6x (vs. 3-methyl) |
| Conditions | Computed by XLogP3 3.0 (PubChem) or comparable computational methods. |
Why This Matters
Lipophilicity is a key determinant of ADME properties; this data allows a scientist to select the derivative with the desired balance of polarity for a specific assay or synthetic step.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 334024, 6-methylquinazoline-2,4(1H,3H)-dione. Retrieved April 16, 2026. View Source
- [2] DrugMAP. 1H-quinazoline-2,4-dione. Retrieved April 16, 2026. View Source
- [3] Molbase. 3-methyl-1H-quinazoline-2,4-dione. Retrieved April 16, 2026. View Source
